7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKROTYYWLVZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696672 | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-10-5 | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 3 Iodo 1h Pyrrolo 3,2 B Pyridine and Analogues
Retrosynthetic Analysis of the 1H-Pyrrolo[3,2-b]pyridine Core
A retrosynthetic analysis of the 1H-pyrrolo[3,2-b]pyridine scaffold suggests several primary disconnection points, leading to various synthetic strategies. The core structure can be disconnected at the pyrrole (B145914) ring or the pyridine (B92270) ring.
Disconnection of the Pyrrole Ring: This approach involves the formation of the pyrrole ring onto a pre-existing pyridine moiety. Key disconnections are the C-N bond and the C-C bond of the pyrrole ring, often leading to strategies like the Fischer indole (B1671886) synthesis, Madelung synthesis, or other cyclization reactions of appropriately substituted pyridines.
Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be constructed onto a pre-existing pyrrole ring. This strategy is less common but can be achieved through annulation reactions involving functionalized pyrrole derivatives.
The introduction of the chloro and iodo substituents can be envisioned either by starting with pre-halogenated precursors or by direct halogenation of the formed 1H-pyrrolo[3,2-b]pyridine scaffold. The latter requires highly regioselective methods to achieve the desired 3-iodo and 7-chloro substitution pattern.
Established Synthetic Routes to the Pyrrolo[3,2-b]pyridine Scaffold
Several methods have been established for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core, which can be broadly categorized by the ring system that is formed in the key annulation step.
The construction of the pyrrole ring onto a substituted pyridine is a common and versatile approach. One prominent method involves the cyclization of a substituted 3-aminopyridine (B143674) derivative. For instance, a 2,3-disubstituted pyridine can undergo intramolecular cyclization to form the pyrrolo[3,2-b]pyridine core.
A documented synthesis of a related 5-chloro-1H-pyrrolo[3,2-b]pyridine utilizes 6-chloro-2-[(1E)-2-ethoxyethenyl]pyridin-3-amine as the starting material. Treatment with hydrochloric acid in a methanol-water mixture induces cyclization through the elimination of ethanol (B145695) to form the pyrrolo[3,2-b]pyridine core. This general strategy can be adapted by selecting appropriately substituted pyridine precursors to access various derivatives.
Another example involves the reaction of 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate, which is then reductively cyclized using iron powder in acetic acid to yield a substituted pyrrolo[3,2-c]pyridine. nih.gov A similar approach could be envisioned for the pyrrolo[3,2-b]pyridine isomer.
While less frequent, the formation of the pyridine ring onto a pyrrole precursor is a viable synthetic strategy. This typically involves the reaction of a functionalized pyrrole with a three-carbon synthon to construct the pyridine ring. These methods often require more complex starting materials and reaction conditions.
The synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold relies on the availability of key precursors. For annulation onto a pyridine ring, substituted 3-aminopyridines are crucial intermediates. These can be prepared from the corresponding nitropyridines by reduction. For instance, the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine starts from 2-bromo-5-methylpyridine, which is first oxidized to the N-oxide, then nitrated, and subsequently reacted to form an enamine-like intermediate that cyclizes upon reduction. nih.gov
The following table summarizes some key precursors and their transformations:
| Precursor | Reagents and Conditions | Product | Reference |
| 6-Chloro-2-[(1E)-2-ethoxyethenyl]pyridin-3-amine | HCl, methanol-water, 75°C | 5-Chloro-1H-pyrrolo[3,2-b]pyridine | |
| 2-Bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal; then Fe, acetic acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | nih.gov |
| 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | 1-(6-chloropyridin-3-yl)-N-methylmethanamine, DIPEA, n-BuOH | Substituted pyrrolo[2,3-d]pyrimidine | mdpi.com |
Direct Halogenation Strategies for 1H-Pyrrolo[3,2-b]pyridine
The introduction of halogens onto the 1H-pyrrolo[3,2-b]pyridine core can be achieved through direct halogenation reactions. The regioselectivity of these reactions is governed by the electronic properties of the bicyclic system. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring.
Iodination: The iodination of the 1H-pyrrolo[3,2-b]pyridine scaffold is expected to occur preferentially at the C3 position of the pyrrole ring. This is due to the higher electron density at this position, which is analogous to the reactivity of indole. Reagents such as N-iodosuccinimide (NIS) are commonly used for the iodination of such heterocyclic systems. researchgate.net For example, the synthesis of a 3-iodo-pyrrolo[3,2-b]pyridine derivative was achieved using NIS in THF at room temperature. researchgate.net A radical-based direct C-H iodination protocol has also been developed for pyridines, which can lead to C3 and C5 iodination. rsc.org
Chlorination: The chlorination of the 1H-pyrrolo[3,2-b]pyridine scaffold is more complex. While the C3 position is electronically favored for electrophilic attack, directing a chlorine atom to the C7 position of the pyridine ring is challenging and often requires specific strategies. The electron-withdrawing nature of the pyrrole nitrogen deactivates the adjacent pyridine ring, making electrophilic substitution difficult. However, chlorination at the 5-position of a related pyrrolo[3,2-b]pyridin-2(3H)-one has been proposed using N-chlorosuccinimide (NCS) in the presence of a Lewis acid like FeCl₃. Achieving chlorination at the C7 position would likely necessitate starting with a pre-chlorinated pyridine precursor before the annulation step.
The synthesis of the target molecule, 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, would most likely involve a multi-step sequence. A plausible route would begin with a 2,3-disubstituted 6-chloropyridine. This precursor would undergo cyclization to form the 7-chloro-1H-pyrrolo[3,2-b]pyridine intermediate. Subsequent regioselective iodination at the C3 position using a mild iodinating agent like NIS would then yield the final product.
The following table outlines reagents for direct halogenation:
| Halogenation Reaction | Reagent | Position | Reference |
| Iodination | N-Iodosuccinimide (NIS) | C3 | researchgate.net |
| Chlorination | N-Chlorosuccinimide (NCS)/FeCl₃ | C5 (on a related scaffold) |
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its precursors is highly dependent on the careful optimization of reaction conditions to maximize yields and ensure regioselectivity. The direct iodination of the 7-chloro-1H-pyrrolo[3,2-b]pyridine core is a critical step. Research into the halogenation of related aminopyridine precursors provides valuable insights into effective optimization strategies.
For instance, the synthesis of 2-amino-5-chloro-3-iodopyridine, a key intermediate, has been achieved in high yield by treating 5-chloro-2-aminopyridine with iodine in the presence of silver sulfate (B86663) (Ag₂SO₄) in ethanol. rsc.org This method highlights the importance of the choice of iodinating agent and the reaction medium to achieve efficient conversion. Another study on the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) reported a 73.7% yield using potassium iodate (B108269) and potassium iodide. ijssst.info
Optimization often involves screening various reagents, solvents, temperatures, and catalysts. The following table summarizes optimized conditions found in the synthesis of related halogenated aminopyridine precursors, which are foundational for constructing the target molecule.
Table 1: Optimization of Halogenation Conditions for Aminopyridine Precursors
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-2-aminopyridine | I₂, Ag₂SO₄ | Ethanol | 86 | rsc.org |
| 2-Amino-5-bromopyridine | Iodic acid, Iodine, H₂SO₄ | Acetic acid, Water | - | rsc.org |
| 2-Aminopyridine (B139424) | N-Bromosuccinimide (NBS) | Acetone | 95 | ijssst.info |
| 2-Amino-5-bromopyridine | Potassium iodate, Potassium iodide | Sulfuric acid, Water | 73.7 | ijssst.info |
Divergent Synthesis from Substituted Precursors
Divergent synthesis offers an efficient strategy to generate a library of structurally related compounds from a common intermediate. This approach is particularly valuable for creating analogues of this compound for various research applications.
One notable divergent method involves a one-pot, three-component cyclocondensation reaction. This strategy utilizes N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds to produce a wide array of highly substituted 7-azaindole (B17877) derivatives. capes.gov.brnih.govscilit.com The flexibility of this method allows for the introduction of diverse substituents at multiple positions of the 7-azaindole core, making it a powerful tool for diversity-oriented synthesis. capes.gov.brnih.gov
Another compelling example of divergent synthesis is the selective formation of either 7-azaindoles or their reduced counterparts, 7-azaindolines, from the same starting materials. By reacting 2-fluoro-3-methylpyridine (B30981) with arylaldehydes, the choice of the base's counterion dictates the reaction's outcome. The use of KN(SiMe₃)₂ favors the formation of 7-azaindoles, while LiN(SiMe₃)₂ leads to 7-azaindolines, demonstrating a high degree of chemoselectivity. nsf.gov
Incorporation of Halogen Functionalities into Starting Materials
The strategic placement of halogen atoms on the precursor molecules is fundamental to the synthesis of this compound. The synthesis often begins with appropriately halogenated pyridine derivatives.
The synthesis of 2-amino-3-iodopyridine, a crucial building block, can be approached in several ways. One method involves the direct iodination of 2-aminopyridine using reagents like N-iodosuccinimide (NIS), where controlling the regioselectivity to favor substitution at the 3-position is key. pipzine-chem.com Another route starts from 3-iodopyridine, which is then aminated. pipzine-chem.com Metal-catalyzed cross-coupling reactions, for example, reacting a dihalogenated pyridine with an amino source in the presence of a palladium catalyst, also provide a viable pathway. pipzine-chem.com
Specific examples from the literature detail the preparation of these essential halogenated precursors:
2-Amino-5-chloro-3-iodopyridine was synthesized from 5-chloro-2-aminopyridine and iodine with silver sulfate in ethanol, yielding 86%. rsc.org
2-Amino-5-bromo-3-iodopyridine has been prepared from 2-amino-5-bromopyridine. One method uses a mixture of iodic acid, iodine, and sulfuric acid. rsc.org A separate, optimized process reports a yield of 73.7%. ijssst.info
These methods ensure that the necessary chloro and iodo functionalities are present in the starting materials for the subsequent construction of the pyrrolo[3,2-b]pyridine ring system.
Protecting Group Strategies on the Pyrrole Nitrogen (N-1)
The reactivity of the pyrrole nitrogen (N-1) in the 7-azaindole scaffold often necessitates the use of protecting groups to prevent unwanted side reactions and to direct reactions to other positions of the molecule. Sulfonyl groups, such as the tosyl (Ts) group, are commonly employed for this purpose.
A study on the regioselective C-3 sulfenylation of 7-azaindoles highlights the importance of N-protection. rsc.orgrsc.orgnih.gov The research demonstrated that N-sulfonyl protected 7-azaindoles react smoothly with sulfonyl chlorides to afford 3-thio-7-azaindoles. rsc.orgrsc.org The choice of the protecting group was found to influence the reaction's outcome, with the tosyl group being identified as optimal in many cases. rsc.org The following table, derived from this research, shows the effect of different N-protecting groups on the yield of the C-3 sulfenylation reaction.
Table 2: Influence of N-Protecting Group on C-3 Sulfenylation of 7-Azaindole
| N-Protecting Group | Product | Yield (%) | Reference |
|---|---|---|---|
| Ts (Tosyl) | 3a | 86 | rsc.org |
| Bs (Besyl) | 3a | 78 | rsc.org |
| Ns (Nosyl) | 3a | 54 | rsc.org |
| Ms (Mesyl) | 3a | 65 | rsc.org |
| Es (Etsyl) | 3a | 61 | rsc.org |
| i-PrSO₂ | 3a | 58 | rsc.org |
This demonstrates that both aryl and alkyl sulfonyl groups can be effectively used to protect the pyrrole nitrogen, facilitating selective functionalization at the C-3 position. rsc.orgrsc.org The deprotection of the sulfonyl group can often be achieved during the reaction workup, providing a practical synthetic route. rsc.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. researchgate.net
An efficient and practical procedure for preparing 7-azaindoles involves the microwave-assisted, iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. nih.govscispace.comresearchgate.net The use of an inexpensive and environmentally benign iron catalyst instead of more traditional palladium catalysts is a significant step towards a greener synthetic process. nih.govscispace.com This method offers short reaction times and operational simplicity, making it an attractive alternative for the synthesis of a diverse range of 7-azaindoles. nih.govscispace.comresearchgate.net The application of microwave heating has also been shown to dramatically accelerate key epoxide-opening-cyclization-dehydration sequences in the synthesis of substituted 7-azaindoles. organic-chemistry.org
Chemical Reactivity and Transformation of 7 Chloro 3 Iodo 1h Pyrrolo 3,2 B Pyridine
Reactivity of Halogen Substituents (Chloro and Iodo)
The differential reactivity of the C-I and C-Cl bonds is a cornerstone of this molecule's synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 7-position. This chemoselectivity allows for sequential functionalization, where the iodo group can be selectively transformed while leaving the chloro group intact for subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, these reactions primarily occur at the more labile C-I bond.
The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds between an organoboron compound and an organic halide. organic-chemistry.orgharvard.edu This reaction is highly effective for the arylation or heteroarylation at the 3-position of the this compound core. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent system like dioxane/water or DMF. organic-chemistry.orgresearchgate.net The greater reactivity of the C-I bond ensures that the coupling proceeds selectively at the C-3 position, yielding 3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine derivatives.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 7-Chloro-3-phenyl-1H-pyrrolo[3,2-b]pyridine | ~90 |
| 2 | Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 7-Chloro-3-(pyridin-3-yl)-1H-pyrrolo[3,2-b]pyridine | ~85 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 7-Chloro-3-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine | ~92 |
Note: Data is representative of typical Suzuki-Miyaura reactions on similar substrates and may not reflect experimentally verified results for this specific compound.
The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically CuI, and requires a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira reaction provides a direct route to 3-alkynyl derivatives. The reaction proceeds chemoselectively at the C-3 iodo position, capitalizing on the high reactivity of the C(sp²)-I bond towards oxidative addition to the palladium(0) catalyst. This allows for the introduction of various substituted and unsubstituted alkynyl groups.
Table 2: Examples of Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 7-Chloro-3-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine | ~88 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | 7-Chloro-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-b]pyridine | ~95 |
| 3 | Propargyl alcohol | Pd(OAc)₂ / XPhos | CuI | K₂CO₃ | Dioxane | 3-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)prop-2-yn-1-ol | ~80 |
Note: Data is representative of typical Sonogashira reactions on similar substrates and may not reflect experimentally verified results for this specific compound.
While Suzuki and Sonogashira couplings are most prominently reported, other cross-coupling methods can also be applied. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex, is a powerful alternative for forming C-C bonds. This method is known for its high functional group tolerance and reactivity. For this compound, a Negishi coupling would be expected to proceed selectively at the C-3 iodo position.
Other notable cross-coupling reactions such as Stille (using organostannanes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) are also theoretically applicable. These reactions would similarly exploit the reactivity difference between the iodo and chloro substituents to achieve selective functionalization at the C-3 position.
Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The chlorine atom at the 7-position of the pyrrolopyridine ring system is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nature of the pyridine nitrogen atom activates the adjacent C-7 position, facilitating the attack by nucleophiles. This reaction typically requires more forcing conditions (e.g., higher temperatures) than the palladium-catalyzed couplings at the C-3 position. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups at the C-7 position. This reaction is often performed after the C-3 position has been functionalized, demonstrating the orthogonal reactivity of the two halogen sites.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental transformation in organometallic chemistry, typically involving the reaction of an organohalide with an organolithium or organomagnesium (Grignard) reagent. This reaction converts the carbon-halogen bond into a carbon-metal bond. For this compound, the exchange is expected to occur preferentially at the more reactive C-I bond. Treatment with reagents like n-butyllithium or isopropylmagnesium chloride at low temperatures would likely generate the 3-lithio or 3-magnesio-7-chloro-1H-pyrrolo[3,2-b]pyridine intermediate. This newly formed organometallic species is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, or alkyl halides) to introduce a diverse array of substituents at the C-3 position.
Reactivity of the Pyrrole (B145914) Moiety
The pyrrole portion of the 7-azaindole (B17877) scaffold is analogous to indole (B1671886), exhibiting a high electron density that makes it prone to electrophilic substitution and other functionalization reactions.
Electrophilic Aromatic Substitution on the Pyrrole Ring
Electrophilic aromatic substitution on the 7-azaindole core typically occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site. However, in the case of this compound, the C3 position is already occupied by an iodine atom. This directs electrophilic attack to other positions, though such reactions are less common and may require more forcing conditions. The iodine atom itself can be replaced through various cross-coupling reactions, which, while not formally electrophilic aromatic substitutions, are important transformations at this position.
While direct electrophilic substitution on the C2 position of this compound is not widely reported, iodination of N-substituted 7-azaindoles at the C3 position is a well-established transformation, highlighting the reactivity of the pyrrole ring towards electrophiles.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrole ring in this compound can be readily alkylated or acylated under basic conditions. Deprotonation of the N-H bond with a suitable base, such as sodium hydride or a strong alkali metal amide, generates a nucleophilic anion that can react with various electrophiles.
N-Alkylation: The introduction of an alkyl group on the pyrrole nitrogen can be achieved using alkyl halides. The choice of base and solvent is crucial for the success of these reactions.
| Reactant | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 7-Azaindole | Methyl iodide | NaH | DMF | 1-Methyl-7-azaindole | - | nih.gov |
| 5-Isopropyl-1,3-diazaoxindole | Benzyl bromide | NaH | DMF | 7-Benzyl-5-isopropyl-1,3-diazaoxindole | - | nih.gov |
N-Acylation: Acylation of the pyrrole nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. These reactions are often performed to protect the pyrrole nitrogen or to introduce functional groups that can influence the molecule's biological activity. Effective acylation of azaindoles can be achieved using an excess of a Lewis acid like aluminum chloride with the acyl chloride. nih.gov
| Reactant | Acylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Azaindole | Acetyl chloride | AlCl₃, CH₂Cl₂ | 1-Acetyl-7-azaindole | - | nih.gov |
| 7-Azaindole | Benzoyl chloride | AlCl₃, CH₂Cl₂ | 1-Benzoyl-7-azaindole | - | nih.gov |
Reactivity at the Pyrrole C-H Bonds
The C-H bonds of the pyrrole ring, particularly at the C2 position, are amenable to functionalization through deprotonation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. Given that the C3 position is blocked by an iodine atom, the C2 position becomes the primary site for such transformations.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of C-H bonds. While direct C-H activation at the C2 position of the title compound is not extensively documented, related transformations on similar 7-azaindole scaffolds demonstrate the feasibility of this approach. For instance, the Suzuki-Miyaura cross-coupling has been successfully employed for the arylation of a related 6-chloro-3-iodo-N-methyl-7-azaindole at the C3 position (by displacement of iodine) and subsequently at the C6 position (by displacement of chlorine). acs.org This highlights the utility of palladium catalysis in functionalizing the 7-azaindole core.
Reactivity of the Pyridine Moiety
The pyridine ring in this compound is electron-deficient, which influences its reactivity. Reactions can occur at the pyridine nitrogen or through functionalization of the C-H bonds of the pyridine ring.
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids, alkylated to form pyridinium (B92312) salts, or oxidized to an N-oxide.
N-Oxidation: The formation of a 7-azaindole N-oxide can activate the pyridine ring towards nucleophilic substitution and facilitate C-H functionalization at positions that are otherwise unreactive. This strategy is often employed to introduce substituents onto the pyridine ring.
Functionalization of Pyridine Ring C-H Bonds
Direct functionalization of the C-H bonds of the electron-deficient pyridine ring is challenging but can be achieved through various strategies, including transition metal-catalyzed C-H activation. The chloro substituent at the C7 position already provides a handle for cross-coupling reactions. The reactivity of the remaining C-H bonds (at C4, C5, and C6) can be exploited under specific conditions.
The Suzuki-Miyaura cross-coupling reaction has been demonstrated on a closely related substrate, 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, where arylation occurs at the C6 position, displacing the chloro group. acs.org This indicates that the C-Cl bond on the pyridine ring is a reactive site for palladium-catalyzed cross-coupling reactions.
| Reactant | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 3-Iodo-1-methyl-6-phenyl-1H-pyrrolo[2,3-b]pyridine | - | acs.org |
| 6-Chloro-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 6-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine | 93 | acs.org |
Ring-Opening and Ring-Transformation Reactions
The fused pyrrolopyridine ring system is generally stable; however, under certain conditions, it can undergo reactions that lead to the opening of one of the rings or transformation into a different heterocyclic system. These reactions are often driven by the introduction of specific functionalities or by the use of potent reagents.
While specific mechanistic studies on the rearrangement of this compound are not extensively documented in the public domain, research on related (aza)indole structures provides insight into plausible transformation pathways. For instance, the remodeling of (aza)indole skeletons has been demonstrated as a strategy for the synthesis of substituted pyridines. This process typically involves an initial aldol-type addition to an N-substituted (aza)indole carboxaldehyde, followed by a ring cleavage reaction. nih.gov Such a transformation underscores the potential for the pyrrole ring of a 1H-pyrrolo[3,2-b]pyridine derivative to be opened and reconfigured.
A notable transformation involves the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine, an isomer of the scaffold of interest, with chloroform (B151607) and alkali, which resulted in a ring-expansion to form a 1,8-naphthyridine. googleapis.com This type of reaction highlights the reactivity of the pyrrole ring under specific basic conditions, leading to a significant structural rearrangement.
Furthermore, a photo-promoted ring contraction of pyridines to pyrrolidine (B122466) derivatives has been reported, proceeding through a 2-silyl-1,2-dihydropyridine intermediate. google.com This intermediate undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, which then cyclizes. While this applies to the pyridine ring, it demonstrates the possibility of complex skeletal rearrangements within nitrogen-containing heterocycles under photochemical conditions.
A study on the synthesis of polycyclic pyridones via ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] google.comnih.govoxazine-1,8-diones showcases the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov This type of mechanism could potentially be applicable to appropriately substituted pyrrolopyridine derivatives, leading to novel heterocyclic structures.
The following table summarizes a ring-remodeling reaction of a related N-phenylsulfonyl-3-formyl-7-azaindole, which illustrates the cleavage of the pyrrole ring and formation of a substituted pyridine.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Phenylsulfonyl-3-formyl-7-azaindole | Ethyl acetoacetate, Ammonium acetate, Trifluoroacetic acid, Ethanol (B145695) | Ethyl 2-(o-amino-m-phenylsulfonylamino)phenyl)-6-methylnicotinate | Good | nih.gov |
Oxidation and Reduction Chemistry of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The oxidation and reduction of the 1H-pyrrolo[3,2-b]pyridine scaffold can lead to a variety of functionalized derivatives, impacting both the pyrrole and pyridine rings. The presence of halogen substituents, as in this compound, is expected to influence the course of these reactions.
The oxidation of various azaindole isomers has been reported. For instance, pyridyl sulfones can be synthesized through the oxidation of the corresponding sulfides, which in turn are often prepared from halopyridines. nih.gov This suggests that the sulfur atom in a substituted pyrrolopyridine could be a site for oxidation.
More directly, the oxidation of pyridine derivatives can lead to the formation of N-oxides. patsnap.com For the 1H-pyrrolo[3,2-b]pyridine scaffold, oxidation of the pyridine nitrogen would increase the electron deficiency of the pyridine ring, potentially activating it towards nucleophilic attack.
Regarding the reduction of the pyrrolopyridine system, the conditions would determine the outcome. Catalytic hydrogenation, for example, could potentially reduce the pyridine ring, the pyrrole ring, or both, depending on the catalyst and reaction parameters. The reduction of a nitro group on a 7-azaindole derivative to an aniline (B41778) has been accomplished using zinc in acetic acid, demonstrating that selective reduction of a substituent is feasible without affecting the heterocyclic core under these conditions. google.com
The table below presents examples of oxidation and reduction reactions on related azaindole scaffolds.
| Scaffold | Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aryl-4-bromo-7-azaindole | Reduction of Nitro Group | Zinc, Acetic Acid | 4-Amino-2-aryl-7-azaindole | google.com |
| Pyridine sulfide (B99878) derivative | Oxidation | Not specified | Pyridyl sulfone | nih.gov |
| 4,7-Dichloroquinoline | N-Oxidation | m-CPBA, CHCl3 | 4,7-Dichloroquinoline N-oxide | patsnap.com |
Spectroscopic and Computational Characterization of 7 Chloro 3 Iodo 1h Pyrrolo 3,2 B Pyridine
Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a combination of 1D and 2D NMR experiments would be essential to assign the chemical shifts of all protons and carbons and to establish the connectivity within the molecule.
¹H NMR and ¹³C NMR Assignments
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as a broad signal for the N-H proton of the pyrrole ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the nitrogen atoms within the bicyclic system. The coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on general principles for related structures)
| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |
| Aromatic CH | ¹H NMR | 7.0 - 8.5 | The exact shifts would depend on the position relative to the substituents and nitrogen atoms. |
| NH | ¹H NMR | 10.0 - 12.0 | Typically a broad singlet, exchangeable with D₂O. |
| Aromatic C | ¹³C NMR | 100 - 150 | |
| C-Cl | ¹³C NMR | 125 - 140 | |
| C-I | ¹³C NMR | 80 - 100 | The carbon bearing the iodine is expected to be significantly shielded. |
This table is predictive and not based on experimental data for the specified compound.
2D NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary. These would likely include:
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the substitution pattern on the pyrrolopyridine core.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion ([M]+ or [M+H]+). This measurement, with high precision (typically to four or more decimal places), allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₇H₄ClIN₂), the expected monoisotopic mass would be a key piece of data for its identification.
Fragmentation Patterns and Structural Information
In the mass spectrometer, the molecular ion can fragment in characteristic ways. The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodine and/or chlorine atoms, as well as potential cleavages of the pyrrole and pyridine rings. The presence of chlorine and iodine isotopes would also lead to a characteristic isotopic pattern in the mass spectrum.
Table 2: Potential Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]+ | Molecular ion |
| [M-I]+ | Loss of an iodine radical |
| [M-Cl]+ | Loss of a chlorine radical |
| [M-I-HCN]+ | Subsequent loss of hydrogen cyanide from the pyrrole ring |
This table represents plausible fragmentation pathways and is not based on experimental data.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
N-H stretching: A band in the region of 3200-3500 cm⁻¹, characteristic of the pyrrole N-H group.
C-H stretching: Bands for the aromatic C-H bonds, typically above 3000 cm⁻¹.
C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the pyrrolopyridine ring system.
C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-I stretching: A band at lower wavenumbers, generally in the 500-600 cm⁻¹ region.
The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, complementing the data obtained from NMR and mass spectrometry for a complete structural characterization.
Electronic Absorption and Emission Spectroscopy
The electronic transitions of pyrrolo[3,2-b]pyridine and its derivatives are governed by the π-electron system of the fused bicyclic core. The introduction of substituents, such as chloro and iodo groups, is expected to modulate these properties.
The UV-Visible absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π-π* transitions. For the broader family of pyrrolo[3,2-b]pyrrole (B15495793) dyes, which share a similar core structure, strong one-photon absorption is typically observed in the 500–600 nm range. nih.govnih.gov However, for the specific pyrrolo[3,2-b]pyridine scaffold, which is a less extended π-system, the primary absorption bands are expected at shorter wavelengths.
The introduction of a chlorine atom at the 7-position and an iodine atom at the 3-position is likely to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine. This is due to the electron-donating and electron-withdrawing effects of the halogens influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Theoretical calculations on related structures suggest that such substitutions can fine-tune the electronic properties. nih.gov
Table 1: Expected UV-Visible Absorption Data for this compound
| Parameter | Expected Value/Range | Remarks |
| λmax (nm) | 280 - 350 nm | Based on related pyrrolopyridine structures. Specific values require experimental validation. |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 10,000 - 50,000 | Typical for π-π* transitions in aromatic heterocycles. |
| Solvent Effects | Likely solvatochromism | Polar solvents may cause shifts in absorption bands due to dipole-dipole interactions. |
Note: The data in this table is hypothetical and based on trends observed in related compounds. Experimental verification is required.
The emission properties of this compound are expected to be influenced by the heavy atom effect of iodine. While many pyrrolo[3,2-b]pyrrole derivatives are known to be highly fluorescent, with some exhibiting quantum yields approaching 0.90, the presence of iodine is anticipated to significantly quench fluorescence and promote intersystem crossing to the triplet state, potentially leading to phosphorescence. nih.govnih.gov
Studies on similar heterocyclic systems demonstrate that halogenation can be a tool to tune the emission from fluorescence to phosphorescence. The emission color for related pyrrolo[3,2-b]pyrrole dyes can range from orange to deep red. nih.govnih.gov For this compound, a Stokes shift of several tens of nanometers is expected between the absorption and emission maxima.
Table 2: Predicted Emission Properties for this compound
| Property | Predicted Characteristic | Rationale/Comments |
| Fluorescence | Weak or quenched | Heavy atom (iodine) effect promoting intersystem crossing. |
| Phosphorescence | Potentially observable, especially at low temperatures | Enhanced spin-orbit coupling due to the iodine atom. |
| Emission Wavelength | Expected in the near-UV or visible region | Dependent on the excited state energies, which are influenced by the substituents. |
| Quantum Yield | Low for fluorescence | Energy is preferentially channeled into the triplet state. |
Note: The predictions in this table are based on established photophysical principles and data from analogous compounds. Experimental measurements are necessary for confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the molecular structure and packing in the solid state. While a crystal structure for this compound is not publicly available, analysis of related structures allows for informed predictions.
The core 1H-pyrrolo[3,2-b]pyridine ring system is inherently planar. It is expected that the 7-chloro and 3-iodo substituents will lie in the plane of the bicyclic system. Bond lengths and angles will be influenced by the electronic effects of the nitrogen atoms and the steric and electronic contributions of the halogen substituents. For instance, the C-I bond will be significantly longer than the C-Cl bond, and both will be longer than a typical C-H bond.
Analysis of a related pyrrolo[3,2-b]pyrrole derivative showed a perfectly planar core structure. nih.gov It is reasonable to assume a similar planarity for the pyrrolo[3,2-b]pyridine core of the title compound.
The crystal packing of this compound will be dictated by a combination of intermolecular forces. Hydrogen bonding involving the pyrrole N-H group is a primary interaction that will likely be observed. The N-H group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of chains or dimeric motifs.
Table 3: Anticipated Crystallographic Parameters and Interactions
| Feature | Expected Observation | Significance |
| Molecular Core | Planar | Typical for fused aromatic heterocyclic systems. |
| Primary Interaction | N-H···N hydrogen bonding | Directs the formation of primary structural motifs. |
| Secondary Interactions | Halogen bonding (C-I···N or C-I···π), π-π stacking | Contributes to the stability and dimensionality of the crystal lattice. |
| Crystal System | Likely monoclinic or orthorhombic | Common for small organic molecules. |
Note: This information is predictive and based on the analysis of similar molecular structures. A definitive crystal structure determination is required for validation.
Advanced Computational Chemistry Studies
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules. For the broader class of pyrrolo[3,2-b]pyrroles, TD-DFT has been shown to reproduce experimental trends in electronic absorption and emission with near-quantitative accuracy. nih.gov
For this compound, computational studies could provide valuable insights into:
Optimized molecular geometry: Confirming the planarity of the ring system and predicting bond lengths and angles.
HOMO-LUMO energy gap: Correlating with the electronic absorption and emission properties.
Simulated UV-Visible spectra: Predicting the absorption maxima and oscillator strengths of electronic transitions.
Electrostatic potential maps: Identifying electron-rich and electron-poor regions, which can help in understanding intermolecular interactions.
Such studies would be invaluable in the absence of extensive experimental data and could guide future synthetic and experimental work on this compound and its derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT calculations on similar molecules, such as 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, have been performed using methods like B3LYP-D3, PBE0-D3, and ωB97X-D to analyze their molecular structures. acs.orgacs.org For instance, a study on 3-chloro-7-azaindole (B1280606) utilized the B3LYP method with a 6-311++G(d,p) basis set to investigate its monomeric and dimeric forms. mdpi.com These studies indicate that the introduction of a chlorine atom to the azaindole ring system influences the electron distribution and molecular geometry. The chlorine atom acts as an electron-withdrawing group, which can affect the aromaticity and reactivity of both the pyridine and pyrrole rings.
Table 1: Predicted Electronic Properties of this compound and Related Compounds (Illustrative)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1H-Pyrrolo[3,2-b]pyridine | B3LYP/6-31G(d) | -5.89 | -0.98 | 4.91 |
| 3-Chloro-7-azaindole | B3LYP/6-311++G(d,p) | -6.21 | -1.54 | 4.67 |
| This compound | Extrapolated | -6.4 | -1.8 | 4.6 |
Note: The values for this compound are extrapolated and illustrative, based on trends observed in related halogenated azaindoles.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, stability, and intermolecular interactions of this compound in various environments.
MD simulations have been employed to study the behavior of 7-azaindole (B17877) derivatives in biological systems, such as their interaction with proteins. For example, simulations have shown that 7-azaindole derivatives can form stable interactions within the binding sites of kinases like Fyn and GSK-3β. acs.orgacs.org These studies highlight the importance of hydrogen bonding and halogen bonding in the stability of the ligand-protein complexes. The chlorine atom on the azaindole ring has been observed to participate in halogen bonds with protein residues. acs.org
For this compound, MD simulations would be crucial in understanding how the two different halogen atoms contribute to its interaction with its environment. The chlorine atom at the 7-position and the iodine atom at the 3-position can both form halogen bonds, which are non-covalent interactions that can significantly influence molecular recognition and binding affinity. The larger and more polarizable iodine atom is a stronger halogen bond donor compared to chlorine. MD simulations could elucidate the preferred binding modes and the dynamic behavior of the molecule, for instance, when interacting with a biological target. Such simulations have been used to analyze the stability of interactions for other 7-azaindole derivatives with proteins like the SARS-CoV-2 spike protein. nih.gov
Prediction of Reactivity and Spectroscopic Properties
The vibrational (infrared and Raman) spectra of the molecule can also be predicted using DFT calculations. Theoretical studies on 3-chloro-7-azaindole have shown good agreement between calculated and experimental vibrational spectra, allowing for detailed vibrational assignments. mdpi.com The calculations can help in understanding the characteristic vibrational modes associated with the C-Cl and C-I bonds, as well as the pyrrolo[3,2-b]pyridine core.
Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). Calculations on 7-azaindole and its isomers have provided predictions for their electronic excitation energies. mdpi.comresearchgate.netnih.gov For this compound, TD-DFT would be expected to show a red-shift in the absorption maxima compared to the parent 4-azaindole (B1209526) due to the presence of the heavy iodine atom.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Property | Predicted Value | Method |
| Main IR Absorption Bands (cm⁻¹) | ~3100 (N-H stretch), ~1600 (C=C stretch), ~750 (C-Cl stretch), ~600 (C-I stretch) | B3LYP/6-311++G(d,p) |
| UV-Vis λmax (nm) | ~300-320 | TD-DFT/B3LYP |
Note: These are illustrative values based on expectations from related compounds and general principles of spectroscopy.
Conformation Analysis and Energetics
The conformational landscape of this compound is expected to be relatively rigid due to its fused aromatic ring system. The primary conformational flexibility would arise from the orientation of the N-H proton of the pyrrole ring. However, in the solid state, azaindoles often form hydrogen-bonded dimers. mdpi.com
Computational studies on chloro-substituted 7-azaindole-3-carbaldehydes have analyzed the stability of different conformers and their dimeric structures. acs.orgacs.org For this compound, DFT calculations can be used to determine the most stable tautomeric and conformational forms and to calculate their relative energies. In the solid state, it is highly likely that this compound would also form centrosymmetric dimers via N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another.
The energetics of these conformations and intermolecular interactions are critical for understanding the crystal packing and solid-state properties of the compound. Halogen bonding involving both the chlorine and iodine atoms could also play a significant role in the crystal packing, potentially leading to a more complex supramolecular architecture. Studies on dihalogenated pyran analogues have shown that repulsion between axial halogens can lead to deviations in intra-annular torsion angles, a phenomenon that could also be relevant in the conformational analysis of substituted azaindoles. researchgate.net
Investigation of Biological Activities and Molecular Interactions of Pyrrolo 3,2 B Pyridine Derivatives Excluding Human Clinical Data
Target-Specific Biological Activities (In Vitro and In Vivo Animal Studies)
Derivatives of the pyrrolo[3,2-b]pyridine core and its isomers have demonstrated a range of biological effects, particularly antineoplastic and antiproliferative activities. These activities are often achieved through the specific inhibition of key enzymes involved in cell growth and proliferation.
Antineoplastic and Antiproliferative Activities
The development of pyrrolo[3,2-b]pyridine derivatives has led to the discovery of potent inhibitors of several kinases that play a pivotal role in cancer progression. The following sections detail the inhibitory activities of these compounds against specific oncogenic kinases.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and survival of tumor cells. A novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives has been developed as reversible-covalent inhibitors of FGFR4. One representative compound from this series demonstrated potent activity against wild-type FGFR4 and its gatekeeper mutant variants in both biochemical and cellular assays. This compound exhibited significant antiproliferative activity against hepatocellular carcinoma cell lines, including Hep3B, JHH-7, and HuH-7, with IC50 values of 37, 32, and 94 nM, respectively rsc.org.
| Compound Class | Target | Cell Lines | IC50 Values |
| 5-formyl-pyrrolo[3,2-b]pyridine derivatives | FGFR4 | Hep3B, JHH-7, HuH-7 | 37 nM, 32 nM, 94 nM |
Monopolar Spindle 1 (MPS1) is a key protein kinase in the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation during mitosis. Overexpression of MPS1 is common in human cancers. Researchers have discovered and optimized potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. One such inhibitor, CCT251455, was developed through structure-based design and has shown dose-dependent inhibition of MPS1 in a human tumor xenograft model (HCT116) nih.govnih.gov. This compound stabilizes an inactive conformation of MPS1, preventing ATP and substrate binding nih.gov.
| Compound | Scaffold | Target | In Vivo Model | Effect |
| CCT251455 | 1H-pyrrolo[3,2-c]pyridine | MPS1 | HCT116 human tumor xenograft | Dose-dependent inhibition of MPS1 |
Cell Division Cycle 7 (Cdc7) kinase is a crucial regulator of the initiation of DNA replication during the S-phase of the cell cycle. Its inhibition can lead to tumor cell death, making it a promising target for cancer therapy. A class of compounds known as 2-heteroaryl-pyrrolopyridinones, derived from a pyrrolo[3,2-c]pyridin-4-one scaffold, have been identified as the first potent inhibitors of Cdc7 kinase. Further research led to the discovery of [(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one] (compound 89S), a potent ATP mimetic inhibitor of Cdc7 with a Ki value of 0.5 nM. This compound inhibited the proliferation of various tumor cell lines with submicromolar IC50 values and demonstrated a 68% inhibition of tumor growth in an A2780 xenograft model bohrium.com. Additionally, new 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as Cdc7 kinase inhibitors, with one compound, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], showing a potent IC50 value of 7 nM nih.govnih.gov.
| Compound Class/Scaffold | Target | Ki Value | In Vivo Model | Tumor Growth Inhibition |
| 2-heteroaryl-pyrrolopyridinones | Cdc7 | 0.5 nM (for compound 89S) | A2780 xenograft | 68% |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Cdc7 | 7 nM (IC50) | Not specified | Not specified |
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Inhibiting PARP-1 can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. A new class of PARP-1 inhibitors, 7-azaindole-1-carboxamides (derivatives of pyrrolo[2,3-b]pyridine), has been designed. One selected compound from this class, ST7710AA1, demonstrated significant in vitro inhibition of the target. In antitumor activity studies using a mouse model with MX1 human breast carcinoma, this compound showed a similar effect to the well-known PARP inhibitor Olaparib in terms of tumor volume inhibition, but at a lower dose rsc.org.
| Compound Class | Target | In Vivo Model | Effect |
| 7-azaindole-1-carboxamides | PARP-1 | MX1 human breast carcinoma xenograft | Significant tumor volume inhibition |
Abl and Src are non-receptor tyrosine kinases that can become oncogenic when their activity is dysregulated. A fragment-based drug design approach has led to the discovery of a series of 2,5-disubstituted 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) derivatives as potent dual inhibitors of Abl and Src kinases. Through extensive structure-activity relationship and structure-based drug design studies, compounds were developed that exhibit low nanomolar inhibition of both Abl and Src kinases. These inhibitors were also found to have moderate activity against the T315I mutant of Abl, a common mutation that confers resistance to some Abl inhibitors rsc.org.
| Compound Class | Target | Activity |
| 2,5-disubstituted 7-azaindole derivatives | Abl and Src kinases | Low nanomolar inhibition |
Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, Hep3B, JHH-7, HuH-7, 4T1)
There is no specific information available in the reviewed scientific literature regarding the cytotoxic effects of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine on the cancer cell lines HeLa, MCF-7, Hep3B, JHH-7, HuH-7, and 4T1. While studies on other pyrrolopyridine derivatives have reported cytotoxic activity against various cancer cell lines, data for this particular compound is absent.
Induction of Apoptosis and Cell Cycle Modulation
In the absence of cytotoxicity data, there is consequently no available information detailing the induction of apoptosis or modulation of the cell cycle in cancer cells by this compound. The mechanisms of action, including any potential to trigger programmed cell death or interfere with cell cycle progression, have not been elucidated for this compound in published studies.
Effects on Cell Migration and Invasion
Similarly, the scientific literature lacks any studies investigating the effects of this compound on cell migration and invasion, which are critical processes in cancer metastasis.
Antimicrobial Activities
While the broader family of pyrrolopyridine derivatives has shown promise for antimicrobial applications, specific data on the activity of this compound is not available.
Antibacterial Spectrum and Efficacy
No studies were found that specifically report on the antibacterial spectrum and efficacy of this compound against any bacterial strains.
Antimycobacterial Activity
There is no published research detailing the antimycobacterial activity of this compound.
Antifungal Efficacy
Information regarding the antifungal efficacy of this compound is not present in the reviewed scientific literature.
Antiviral Activities (e.g., Anti-HIV-1, Anti-RSV)
Pyrrolopyridine derivatives have been a subject of interest in the development of novel antiviral agents. Research has demonstrated their potential against significant viral targets, including Human Immunodeficiency Virus Type 1 (HIV-1) and Respiratory Syncytial Virus (RSV).
Specifically, derivatives of 1H-pyrrolo[3,2-b]pyridine have been synthesized and evaluated for their ability to inhibit HIV-1. Studies have shown that 7-halogenated 1H-pyrrolo[3,2-b]pyridine acetic acid derivatives, in particular, exhibit good activity in HIV-1 integrase (IN) inhibition tests. asianpubs.org The integrase enzyme is crucial for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. The inhibition of this enzyme is a key mechanism for controlling the virus.
In a different series, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have also been investigated for antiviral properties. A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates showed moderate activity in inhibiting HIV-1 replication. nih.gov The structure-activity relationship in these compounds indicated that the nature of the ester substituent at the 4-position and the distance between the pyrrolopyridine core and an attached phenyl ring were significant for their antiviral potency. nih.gov
Furthermore, other derivatives, such as 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-ones, have been evaluated for activity against RSV, with furan, pyrazole, pyrrole (B145914), and pyridine-substituted versions showing the most promise. nih.gov
Anti-Inflammatory and Analgesic Properties
The pyrrolopyridine scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into novel derivatives has explored their potential to inhibit key mediators of inflammation.
A series of synthesized pyrrolopyridines and pyrrolopyridopyrimidines were screened for their in vivo anti-inflammatory activity and in vitro inhibitory effects on pro-inflammatory cytokines. nih.gov Certain fused pyrroles, specifically pyrrolopyridine derivatives, demonstrated promising anti-inflammatory activity. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their effects by binding to the cyclooxygenase-2 (COX-2) enzyme, a key target for many anti-inflammatory drugs. nih.govnih.gov The mechanism of action for such drugs typically involves the inhibition of cyclooxygenase, which is responsible for producing inflammatory prostaglandins. nih.gov
In studies on thiazolo[4,5-b]pyridine derivatives, several compounds demonstrated considerable anti-inflammatory effects in carrageenan-induced rat paw edema models, with some showing activity comparable to or exceeding that of the reference drug, Ibuprofen. biointerfaceresearch.com
Regarding analgesic properties, studies on the isomeric pyrrolo[3,4-c]pyridine derivatives have shown strong pain-relieving activity in writhing tests. nih.gov The potency of the analgesic effect was influenced by the type of substituent groups on the pyridine (B92270) ring. It is known that analgesics can act through central mechanisms, peripheral mechanisms, or both. Opioids primarily act centrally, while NSAIDs, like those that inhibit COX enzymes, act peripherally. nih.gov
Activity in Nervous System and Immune System Models
Derivatives of the pyrrolopyridine framework have been investigated for their effects on the immune and nervous systems. Biological studies have indicated that these compounds could be relevant for treating diseases associated with these systems. nih.gov
A notable area of research involves the immunomodulatory potential of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds have been identified as novel immunomodulators that target Janus kinase 3 (JAK3). nih.govresearchgate.net JAKs are critical enzymes that modulate a number of inflammatory and immune mediators. nih.govresearchgate.net By inhibiting JAK3, these compounds can suppress immune responses, such as interleukin-2-stimulated T cell proliferation, which is a key process in organ transplant rejection and autoimmune diseases. nih.govresearchgate.net
Molecular Mechanisms of Action (MoA)
Enzyme and Receptor Inhibition Mechanisms
The biological activities of pyrrolo[3,2-b]pyridine derivatives and their isomers are rooted in their ability to inhibit specific enzymes and receptors.
| Target Enzyme/Receptor | Pyrrolopyridine Isomer | Specific Derivatives | Observed Effect |
| HIV-1 Integrase | 1H-pyrrolo[3,2-b]pyridine | 7-Halogenated acetic acid derivatives | Inhibition of viral DNA integration asianpubs.org |
| Cyclooxygenase-2 (COX-2) | Pyrrolo[2,3-b]pyridine | Substituted pyrrolo[2,3-b]pyridines | Inhibition of prostaglandin synthesis, leading to anti-inflammatory effects nih.gov |
| FMS Kinase (CSF-1R) | Pyrrolo[3,2-c]pyridine | Diarlyamide derivatives | Potent and selective kinase inhibition, with potential for anticancer and anti-arthritic applications nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Pyrrolo[2,3-b]pyridine | Various substituted derivatives | Potent enzymatic and cellular inhibition, relevant for immune system disorders nih.gov |
| Janus Kinase 3 (JAK3) | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | Potent and moderately selective inhibition, leading to immunomodulatory effects nih.govresearchgate.net |
| Tyrosine Kinases (EGFR, Her2, VEGFR2) | Pyrrolo[2,3-d]pyrimidine | Halogenated benzohydrazides | Significant inhibition, comparable to known multi-targeted kinase inhibitors mdpi.com |
These targeted inhibitions underscore the versatility of the pyrrolopyridine scaffold in drug design. For instance, 7-halogenated 1H-pyrrolo[3,2-b]pyridine derivatives show good activity in inhibiting HIV-1 integrase. asianpubs.org In the realm of inflammation, certain pyrrolopyridine derivatives show promise as COX-2 inhibitors. nih.gov Furthermore, various isomers have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of FMS kinase, while pyrrolo[2,3-b]pyridine derivatives are effective inhibitors of Bruton's tyrosine kinase (BTK). nih.govnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully utilized to create inhibitors of Janus kinase 3 (JAK3). nih.govresearchgate.net
Protein-Ligand Binding Studies and Interactions
To understand the inhibitory mechanisms at a molecular level, protein-ligand binding studies, including molecular docking and simulation, have been employed. These studies reveal the specific interactions between pyrrolopyridine derivatives and their protein targets.
Molecular docking of anti-inflammatory pyrrolopyridine derivatives into the active site of COX-2 has revealed a distinct binding pose, confirming the biological results. nih.gov These studies help to interpret the activity of the compounds and guide the design of more potent inhibitors.
For kinase inhibitors, understanding the binding mode is critical. Docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin suggested that the compound interacts with the colchicine binding site by forming hydrogen bonds with key amino acid residues like Thrα179 and Asnβ349. tandfonline.comnih.gov Similarly, docking calculations for 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors were used to confirm the effects of different substituents on inhibitory activity. nih.govresearchgate.net A molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors was also conducted to understand their binding mode within the active site. scilit.com
These computational approaches are essential for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved potency and selectivity. nih.gov
DNA Binding and Intercalation Studies
In addition to protein inhibition, some pyrrolopyridine derivatives have been found to interact directly with DNA. Intercalation, where a molecule inserts itself between the base pairs of DNA, is a mechanism of action for several anticancer drugs as it can block DNA replication and transcription. nih.gov
Research on novel pyrrolo[2,3-b]pyridine analogues has demonstrated their potential as DNA intercalating agents. One particularly active compound was shown to efficiently intercalate into calf thymus DNA, forming a stable complex. nih.gov This interaction is believed to be a key part of its antiproliferative activity, as the formation of the drug-DNA complex could hinder DNA replication in cancer cells. nih.gov The planar aromatic system of the pyrrolopyridine core is a structural feature that facilitates such intercalative binding. mdpi.comresearchgate.net
Cellular Pathway Modulation
The pyrrolopyridine scaffold is a "privileged structure" in drug discovery, frequently utilized for the development of kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Derivatives of various pyrrolopyridine isomers have been shown to selectively inhibit specific kinases, thereby modulating their respective signaling pathways.
For instance, the pyrrolo[3,2-c]pyridine scaffold has been identified as a potent core for inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation of monocyte/macrophage lineage cells and implicated in cancer and inflammatory conditions like rheumatoid arthritis. Similarly, derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been extensively developed as inhibitors of the Janus kinase (JAK) family, particularly JAK1 and JAK3, which are key mediators of cytokine signaling in inflammatory and autoimmune responses. Other cellular targets for pyrrolopyridine-based compounds include IKKα, a kinase in the non-canonical NF-κB signaling pathway, and RET kinase, whose mutations are drivers in certain cancers.
These findings collectively suggest that the this compound scaffold likely functions as a hinge-binding motif, a common strategy for ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket and blocking its function.
Table 1: Examples of Cellular Pathways Modulated by Pyrrolopyridine Derivatives
| Pyrrolopyridine Isomer | Target Kinase | Modulated Pathway | Therapeutic Area |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | CSF-1/Il-34 Signaling | Cancer, Inflammation |
| Pyrrolo[2,3-b]pyridine | JAK1, JAK3 | JAK/STAT Signaling | Autoimmune Diseases, Inflammation |
| Pyrrolo[2,3-b]pyridine | IKKα | Non-canonical NF-κB Signaling | Inflammation, Cancer |
| Pyrrolo[2,3-d]pyrimidine | STAT6 | IL-4 Signaling | Allergic and Atopic Diseases |
| Pyrrolo[2,3-d]pyrimidine | RET Kinase | RET Signaling | Cancer (Thyroid, Lung) |
Structure-Activity Relationship (SAR) Studies
The biological potency and selectivity of pyrrolopyridine derivatives are highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing these molecules into viable drug candidates.
Halogen atoms, such as the chlorine at position 7 and iodine at position 3 of the title compound, play a significant role in modulating biological activity. In a general review of pyridine derivatives, it was noted that the inclusion of halogens could sometimes lead to lower antiproliferative activity. However, in the context of targeted inhibitors, halogens are often essential for achieving high potency. They can increase binding affinity through halogen bonding, occupy specific hydrophobic pockets within the target protein, and alter the electronic properties of the scaffold.
For the pyrrolo[2,3-d]pyrimidine core, another isomer, the presence of halogens like bromine or iodine at the C-3 position of the pyrrole ring was found to be beneficial for cytotoxic activity. The specific combination of a chloro group at C-7 and an iodo group at C-3 on the pyrrolo[3,2-b]pyridine ring suggests a design intended to optimize interactions within an ATP-binding site, where the C-7 substituent may project towards the solvent-exposed region and the C-3 substituent could interact with residues deeper in the pocket.
Table 2: General Influence of Halogen Substituents on Pyrrolopyridine Derivatives
| Position | Halogen Type | Observed Effect on Activity | Isomer Scaffold |
|---|---|---|---|
| General | Br, Cl, F | Can decrease general antiproliferative activity | Pyridine |
| C-3 (Pyrrole ring) | Br, I | Beneficial for cytotoxicity | Pyrrolo[2,3-d]pyrimidine |
Substitution at the N-1 position of the pyrrole ring is a primary strategy for tuning the activity and selectivity of pyrrolopyridine inhibitors. The substituent at this position typically projects into the solvent-exposed region of the kinase ATP-binding site, allowing for significant modification without disrupting the core hinge-binding interactions.
Studies on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors showed that the substitution pattern on a phenyl ring attached to the N-1 position was critical; para-disubstituted compounds were found to be more potent than their meta-disubstituted counterparts. In the development of JAK1-selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the design of N-alkyl substituents was a key element, with specific substitutions on a linked piperidine ring dramatically influencing potency and selectivity over other JAK family members.
Table 3: Effect of N-Substitutions on Pyrrolopyridine Kinase Inhibitors
| Isomer Scaffold | N-1 Substituent Type | Impact on Activity/Selectivity | Target |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | Para-disubstituted phenyl ring | Higher potency than meta-disubstituted analogues | FMS Kinase |
| Pyrrolo[2,3-b]pyridine | N-alkyl groups | Key determinant of JAK1 selectivity | JAK1 |
Beyond the N-1 position, substitutions at other positions on the bicyclic core are used to fine-tune pharmacological properties. For 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3, the introduction of a carbamoyl group at the C-5 position, combined with a cyclohexylamino group at the C-4 position, led to a significant increase in inhibitory activity. This highlights how small modifications can create new, favorable interactions with the target protein.
In a series of pyrrolo[3,4-c]pyridine derivatives, the size of substituents at other ring positions had a profound impact. Small alkyl groups like ethyl and propyl increased activity, whereas larger substituents such as phenyl or cyclopentyl resulted in a significant loss of potency, likely due to steric hindrance. These findings underscore the importance of optimizing the size, shape, and functionality of substituents around the entire pyrrolopyridine scaffold.
Table 4: Influence of Various Ring Substitutions on Pyrrolopyridine Activity
| Isomer Scaffold | Position | Substituent | Effect on Activity |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | C-5 | Carbamoyl group | Large increase in JAK3 inhibitory activity |
| Pyrrolo[3,4-c]pyridine | R2 position | Ethyl, Propyl chains | Increased activity compared to methyl |
| Pyrrolo[3,4-c]pyridine | R2 position | Phenyl, Cyclopentyl | Significant loss of potency |
The SAR data gathered from these studies are foundational for the rational design of new, improved inhibitors. Common strategies include:
Structure-Based Design: Using X-ray crystallography and molecular docking, researchers can visualize how a pyrrolopyridine derivative binds to its target kinase. This allows for the rational design of new substituents that can form additional hydrogen bonds, occupy hydrophobic pockets, or displace unfavorable water molecules to improve affinity and selectivity. For example, docking studies were used to explain the selectivity of aminoindazole-pyrrolo[2,3-b]pyridine inhibitors for IKKα over IKKβ.
Molecular Hybridization and Scaffold Hopping: These techniques involve combining pharmacophoric elements from different known inhibitors. For instance, fragments of the approved drug Pexidartinib, which contains a pyrrolopyridine core, were merged with a pyrrolo[2,3-d]pyrimidine nucleus to create novel CSF1R inhibitors.
Conformational Restriction: This strategy involves locking a flexible molecule into a rigid, active conformation. The 1H-pyrrolo[3,2-c]pyridine scaffold has been used as a rigid core to mimic the active conformation of other anticancer agents, leading to the development of potent tubulin polymerization inhibitors.
In Vivo Pharmacokinetic (PK) Studies in Animal Models (e.g., Mouse PK for Lead Optimization)
After establishing in vitro potency and selectivity, promising compounds must be evaluated in animal models to determine their pharmacokinetic (PK) properties, which describe how the drug is absorbed, distributed, metabolized, and excreted (ADME). These studies are essential for lead optimization and for determining if a compound has the potential to be an effective oral drug.
While specific in vivo PK data for this compound are not available, studies on related isomers provide insight into the potential properties and challenges of this class of compounds. For example, a pyrrolo[3,4-c]pyridine derivative developed as a potential treatment for respiratory syncytial virus (RSV) underwent mouse PK studies. Despite showing good metabolic stability in vitro, the compound exhibited low plasma exposure and high clearance in vivo. In contrast, another pyrrolo[3,4-c]pyridine derivative showed excellent oral bioavailability in rats (95%) but lower bioavailability in cynomolgus monkeys (29%). These differing outcomes highlight that PK properties can be highly sensitive to small structural changes and can vary significantly across species.
Table 5: Summary of In Vivo Pharmacokinetic Data for Pyrrolo[3,4-c]pyridine Derivatives
| Compound Series | Animal Model | Parameter | Result |
|---|---|---|---|
| Antiviral Pyrrolo[3,4-c]pyridine-1,3-dione | Mouse | Plasma Exposure | Low |
| Clearance | High | ||
| GPR119 Agonist 8a | Rat | Oral Bioavailability (2.0 mg/kg) | 95% |
| Cynomolgus Monkey | Oral Bioavailability (2.0 mg/kg) | 29% |
Applications Beyond Bioactivity: 7 Chloro 3 Iodo 1h Pyrrolo 3,2 B Pyridine in Materials Science and Chemical Biology
Role as a Versatile Synthetic Building Block in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. The specific derivative, 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, is particularly valuable due to the presence of two distinct halogen atoms on the pyridine (B92270) and pyrrole (B145914) rings, respectively. This di-halogenated structure allows for selective and sequential chemical modifications, making it a highly versatile precursor for creating diverse molecular architectures.
The chlorine atom at the 7-position and the iodine atom at the 3-position offer orthogonal reactivity. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This differential reactivity enables chemists to introduce a substituent at the 3-position while leaving the 7-chloro group intact for a subsequent transformation, or vice versa. This step-wise functionalization is crucial for the systematic development of structure-activity relationships (SAR) in drug discovery programs.
For instance, the pyrrolo[3,2-c]pyridine scaffold has been utilized to develop potent kinase inhibitors. In one such study, derivatives were synthesized that showed significant inhibitory effects against FMS kinase, a target implicated in inflammatory diseases and cancer. nih.gov While this study focused on a different isomer, the synthetic strategies employed are applicable to the this compound scaffold for accessing novel chemical space. The ability to introduce a variety of substituents at both the pyrrole and pyridine rings is key to tuning the compound's affinity and selectivity for a specific biological target.
The following table summarizes the key reactive sites of this compound and their potential for synthetic diversification.
| Position | Halogen | Relative Reactivity in Cross-Coupling | Potential Modifications |
| 3 | Iodine | High | Alkylation, arylation, alkynylation (e.g., Sonogashira coupling) |
| 7 | Chlorine | Lower | Arylation, amination (e.g., Buchwald-Hartwig coupling) |
This table is generated based on established principles of organic chemistry.
Development of Fluorescent Probes and Dyes
The development of small-molecule fluorescent probes for bioimaging is a rapidly advancing field that relies on fluorophores with high quantum yields, photostability, and sensitivity to their local environment. mdpi.com Pyrrolopyridine derivatives are attractive candidates for the core structure of such probes due to their inherent fluorescence and the ability to tune their photophysical properties through chemical modification.
While specific research on fluorescent probes derived directly from this compound is limited, studies on related pyrrolopyridine isomers have demonstrated the potential of this scaffold. For example, derivatives of 2H-pyrrolo[3,4-c]pyridine have been synthesized and shown to act as selective fluorescent chemosensors for iron cations (Fe³⁺/Fe²⁺). uni.lu These probes operate on a "turn-off" mechanism where the fluorescence of the pyrrolopyridine core is quenched upon binding to the metal ions. uni.lu
Furthermore, imidazo[1,2-a]pyridine-based probes have been developed for the detection of reactive oxygen species like hydrogen peroxide, exhibiting aggregation-induced emission (AIE) properties. uni.lu The synthetic versatility of this compound makes it an ideal starting material for creating new fluorescent probes. The iodo and chloro substituents can serve as handles to attach recognition moieties for specific analytes (e.g., metal ions, enzymes, reactive oxygen species) and to modulate the electronic properties of the pyrrolopyridine core, thereby influencing its absorption and emission wavelengths.
Utilization in Novel Material Development
The unique electronic properties of the pyrrolo[3,2-b]pyridine scaffold and its derivatives have led to their exploration in various areas of materials science, particularly in organic electronics. The ability to form extended π-conjugated systems through polymerization or by attaching other aromatic units makes these compounds suitable for applications where charge transport and light emission are crucial.
Pyridine-containing compounds are widely used as electron-transporting materials (ETMs) in OLEDs due to their electron-deficient nature, which facilitates electron injection and transport. sigmaaldrich.com The pyrrolo[3,2-b]pyrrole (B15495793) core, a close analogue of the pyrrolo[3,2-b]pyridine system, has been investigated for its potential in OLEDs. manchesterorganics.combldpharm.com Materials based on this scaffold have been shown to possess strong fluorescence and high thermal stability, which are desirable properties for OLED emitters and host materials. manchesterorganics.combldpharm.com The introduction of boron and nitrogen atoms into the pyrrolo[3,2-b]pyrrole framework has led to the development of dyes with intense emission and excellent photostability. bldpharm.com The this compound can serve as a key building block to synthesize such advanced materials, where the halogen atoms provide sites for coupling with other aromatic or heteroaromatic units to create extended π-systems with tailored optoelectronic properties.
Recent research has highlighted the application of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), which can be synthesized from precursors like this compound, in resistive memory devices. manchesterorganics.com These devices operate by switching between high and low resistance states, enabling their use in non-volatile memory applications. The performance of these materials is linked to their electronic structure and ability to form stable charge-separated states. The tunable nature of the pyrrolo[3,2-b]pyridine core allows for the optimization of these properties for memory device applications. manchesterorganics.com
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant implications for the development of bright solid-state emitters for OLEDs, chemical sensors, and bioimaging agents.
The TAPP scaffold, a derivative of the pyrrolo[3,2-b]pyrrole core, has been shown to exhibit AIE. manchesterorganics.com The mechanism is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. The modular nature of the synthesis of TAPP derivatives, which can start from halogenated precursors, allows for the fine-tuning of their AIE properties. By attaching different substituents to the core, researchers can control the emission color, quantum yield, and sensitivity to external stimuli.
The following table summarizes the research findings on pyrrolo[3,2-b]pyrrole derivatives in materials science.
| Application | Key Findings for Pyrrolo[3,2-b]pyrrole Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence and high thermal stability have been observed. manchesterorganics.combldpharm.com |
| Resistive Memory Devices | Demonstrated potential for use in non-volatile memory applications. manchesterorganics.com |
| Organic Solar Cells | High open-circuit voltage achieved in bulk heterojunction devices. mdpi.com |
| Aggregation-Induced Emission (AIE) | The tetraarylpyrrolo[3,2-b]pyrrole scaffold exhibits AIE properties. manchesterorganics.com |
Applications in Chemical Biology Research
The strategic placement of two distinct halogen atoms on the pyrrolo[3,2-b]pyridine core provides orthogonal chemical handles for selective modification. This allows for a stepwise and controlled synthesis of complex molecules, making this compound a valuable starting material for developing chemical probes and research tools to dissect biological pathways and molecular interactions.
The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. rsc.org The development of potent and selective kinase inhibitors is therefore a major focus of drug discovery and chemical biology.
Derivatives of the 7-azaindole (B17877) scaffold have been successfully developed as inhibitors for a range of kinases, including cell division cycle 7 (Cdc7) kinase, focal adhesion kinase (FAK), and monopolar spindle 1 (MPS1) kinase. nih.govnih.govnih.gov The general strategy involves using the core scaffold as an anchor to bind to the ATP-binding site of the kinase, while synthetic modifications at various positions are used to enhance potency and selectivity.
The compound this compound is an ideal precursor for generating libraries of such inhibitors to probe structure-activity relationships (SAR). The iodo group at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl substituents, which can be tailored to interact with specific amino acid residues within the target protein's active site. nih.gov The chloro group at the C7 position offers another site for modification, potentially through nucleophilic aromatic substitution or other cross-coupling reactions, enabling further optimization of binding affinity and selectivity.
By systematically modifying the this compound core and evaluating the resulting compounds against a panel of kinases, researchers can gain detailed insights into the molecular determinants of protein-ligand interactions. This information is invaluable for mapping the chemical space around a particular biological target and for designing more effective and selective therapeutic agents.
Table 1: Representative Kinase Inhibitors Derived from Pyrrolopyridine Scaffolds
| Compound/Scaffold | Target Kinase(s) | Key Structural Features & Modifications | Reference |
| 1H-Pyrrolo[3,2-c]pyridine | Monopolar Spindle 1 (MPS1) | 6-anilino substituent modified to improve metabolic stability and selectivity. | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | Cell Division Cycle 7 (Cdc7) | Introduction of a benzylamino-thiazolone moiety at the 3-position. | nih.gov |
| 7H-Pyrrolo[2,3-d]pyrimidine | Focal Adhesion Kinase (FAK) | 2,4-disubstituted with various amine groups to enhance potency. | nih.gov |
| Thieno[3,2-b]pyridine | Haspin | Isomeric substitution patterns leading to highly selective inhibitors. | researchgate.net |
This table presents examples of how related pyrrolopyridine scaffolds are modified to achieve potent and selective kinase inhibition, illustrating the potential applications of this compound as a starting point for similar endeavors.
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. The development of such tools is a cornerstone of chemical biology. The structural features of this compound make it an excellent starting point for the rational design of chemical probes, particularly those used for target identification and validation, such as affinity-based probes and photo-crosslinking probes.
Affinity-based probes typically consist of three key components: a recognition element that binds to the target protein, a reactive group for covalent modification, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. The this compound can be systematically elaborated to incorporate these features. For instance, a known binding moiety for a target of interest can be installed at the 3-position via a cross-coupling reaction at the iodo group. A linker with a terminal reporter tag could then be attached at another position, such as the pyrrole nitrogen.
Photo-crosslinking probes are particularly powerful tools for capturing both stable and transient protein-ligand interactions. researchgate.netscienceopen.com These probes incorporate a photo-activatable group, such as a diazirine or a phenyl azide, which upon irradiation with UV light, forms a highly reactive species that can covalently crosslink to nearby amino acid residues of the interacting protein. nih.govresearchgate.net The this compound scaffold can serve as the core for such probes. The iodo group can be used to attach a known binding ligand, while a photo-activatable moiety can be introduced at another position on the ring system. The resulting probe can then be used in photo-affinity labeling (PAL) experiments to identify the direct binding partners of the ligand in a complex biological sample.
Table 2: Conceptual Design of Chemical Probes from this compound
| Probe Type | Modification at C3 (from Iodo) | Modification at C7 (from Chloro) | Modification at N1 | Application |
| Affinity-Based Probe | Target recognition element (e.g., via Suzuki coupling) | Linker-Biotin | H | Target pull-down and identification |
| Fluorescent Probe | Target recognition element | Linker-Fluorophore | H | Cellular imaging of target localization |
| Photo-crosslinking Probe | Target recognition element | H | Linker-Diazirine | Identification of direct binding partners |
| Bifunctional Probe | Target recognition element | Linker-Biotin | Linker-Diazirine | Covalent capture and enrichment of target protein |
This table illustrates the hypothetical derivatization of this compound to generate various types of chemical probes for biological research.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methods
Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods to construct the 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine core. Traditional methods for azaindole synthesis, such as the Fischer, Bartoli, and Larock indole (B1671886) syntheses, can be effective but often require harsh conditions or have limitations when applied to pyridine (B92270) precursors. nih.govacs.orgbaranlab.org
Key areas for future exploration include:
Metal-Catalyzed Cross-Coupling: The development of one-pot protocols involving metal-catalyzed reactions is a promising direction. nih.gov Palladium-catalyzed methods, such as Sonogashira, Heck, and Suzuki couplings, are instrumental in forming the pyrrole (B145914) ring onto a pre-functionalized pyridine starting material. nih.gov Research into novel catalysts with higher turnover numbers and lower environmental impact, such as those based on earth-abundant metals, will be critical.
C-H Activation: Direct C-H activation and functionalization represent a paradigm shift towards more atom-economical and sustainable synthesis. researchgate.net Future work should aim to develop regioselective C-H iodination and chlorination methods on the parent 1H-pyrrolo[3,2-b]pyridine scaffold, bypassing the need for multi-step classical approaches.
Sustainable Chemistry: Emphasis on green chemistry principles will guide the development of new synthetic routes. This includes the use of environmentally benign solvents, energy-efficient reaction conditions (e.g., microwave or flow chemistry), and catalytic systems that minimize waste. researchgate.net
Advanced Functionalization of the this compound Core
The chlorine and iodine atoms on the 1H-pyrrolo[3,2-b]pyridine core are not merely substituents; they are versatile chemical handles for extensive molecular diversification. The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Future functionalization strategies will likely explore:
Sequential Cross-Coupling: The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for a stepwise approach. For instance, a Sonogashira or Suzuki reaction could be performed selectively at the C-3 position (iodine), followed by a subsequent coupling reaction, such as a Buchwald-Hartwig amination, at the C-7 position (chlorine). This strategy offers a robust platform for creating complex, multi-substituted 4-azaindole (B1209526) libraries.
Direct C-H Functionalization: Beyond the halogenated positions, direct functionalization of the remaining C-H bonds on the pyrrole and pyridine rings is a key frontier. researchgate.net Methods involving transition-metal catalysis or organocatalysis could enable the introduction of alkyl, aryl, or other groups at positions C-2, C-5, or C-6, further expanding the accessible chemical space. researchgate.net
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Position | Halogen | Reaction Type | Potential Coupling Partner | Introduced Moiety |
|---|---|---|---|---|
| C-3 | Iodine | Suzuki | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |
| C-3 | Iodine | Sonogashira | Terminal Alkyne | Alkynyl |
| C-3 | Iodine | Heck | Alkene | Alkenyl |
| C-3 | Iodine | Buchwald-Hartwig | Amine | Amino |
| C-7 | Chlorine | Suzuki | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl |
Enantioselective Functionalization Strategies
The development of chiral 4-azaindole derivatives is crucial for probing biological systems, where stereochemistry often dictates activity. Future research must address the creation of stereogenic centers in a controlled manner. Promising avenues include asymmetric catalysis to functionalize the core or its derivatives. For example, enantioselective C-H functionalization, catalyzed by chiral nickel or phosphoric acid catalysts, has been successfully applied to indoles and could be adapted for the 4-azaindole scaffold. researchgate.net Another approach is the cation-directed cyclization of aminopyridine-derived imines, which has been shown to produce enantiomerically enriched 4-azaindolines. nih.gov
Photochemical Transformations
The unique photophysical properties of azaindoles open the door to novel photochemical reactions. researchgate.net The introduction of heavy atoms like chlorine and iodine can influence these properties, potentially enhancing intersystem crossing to triplet states. rsc.orgnih.gov Future research could explore light-mediated transformations, such as photochemical cyclizations or cross-coupling reactions, which often proceed under mild conditions and can provide access to unique molecular architectures not achievable through thermal methods. scispace.com
Deepening Mechanistic Understanding of Biological Interactions
The 4-azaindole scaffold is a key component in numerous biologically active compounds, including inhibitors of kinases such as p38 MAP kinase and p21-activated kinase-1 (PAK1). nih.govnih.gov Derivatives have also shown promise as antibacterial and anticancer agents. nih.govresearchgate.nettandfonline.com The 7-chloro and 3-iodo substituents on the core can significantly influence biological activity through several mechanisms:
Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, forming specific, non-covalent interactions with electronegative atoms (e.g., oxygen, nitrogen) in protein active sites. This can enhance binding affinity and selectivity.
Steric and Electronic Effects: These substituents modulate the shape and electronic distribution of the molecule, affecting how it fits into a binding pocket and interacts with its target.
Future research should focus on elucidating these interactions through co-crystallography of derivatives with their protein targets, detailed structure-activity relationship (SAR) studies, and biophysical techniques. Understanding how these halogens contribute to binding will enable the rational design of more potent and selective therapeutic agents. nih.gov
Computational Design and Virtual Screening for New Analogues
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery of new therapeutic agents. taylorandfrancis.com For this compound, computational methods will be vital for exploring its therapeutic potential.
Future directions include:
Structure-Based Virtual Screening (SBVS): Using the crystal structures of relevant biological targets (e.g., kinases, bacterial enzymes), large chemical libraries can be screened in silico to identify new analogues of the lead compound with high predicted binding affinity. taylorandfrancis.com
Pharmacophore Modeling: Based on the known interactions of related 4-azaindole inhibitors, a pharmacophore model can be developed. This model, defining the essential 3D arrangement of features like hydrogen bond donors/acceptors and halogen bond donors, can guide the design of new molecules with improved activity.
De Novo Design: Advanced algorithms can be used to design entirely new molecules that fit the steric and electronic constraints of a target's active site, using the 7-chloro-3-iodo-4-azaindole as a starting fragment. taylorandfrancis.com
Table 2: Computational Approaches for Analogue Discovery
| Technique | Objective | Input Data | Expected Outcome |
|---|---|---|---|
| Virtual Screening | Identify new active compounds from large libraries | 3D structure of target protein; library of compounds | A ranked list of potential "hit" molecules |
| Pharmacophore Modeling | Define key features for biological activity | Structures of known active and inactive compounds | A 3D model to guide new molecule design |
| Molecular Docking | Predict binding mode and affinity of a ligand | 3D structure of ligand and protein | A score representing binding affinity and a predicted binding pose |
Expanding Applications in Advanced Materials Science
Beyond pharmacology, the photophysical properties of the 4-azaindole core suggest potential applications in materials science. Azaindole derivatives are known to be fluorescent, and their emission properties are sensitive to the solvent environment. researchgate.netresearchgate.net The introduction of halogen atoms can significantly alter these properties.
Future research in this area should investigate:
Organic Light-Emitting Diodes (OLEDs): The effect of the chloro and iodo substituents on the fluorescence and phosphorescence quantum yields. The "heavy atom effect" of iodine could promote phosphorescence, making these compounds candidates for triplet emitters in OLEDs. rsc.org
Molecular Sensors: The sensitivity of the azaindole's fluorescence to its environment could be harnessed to develop sensors for ions or small molecules.
Organic Semiconductors: The planar, aromatic structure of the pyrrolo[3,2-b]pyridine system could be exploited in the design of new organic semiconductor materials for applications in transistors and photovoltaics.
Multi-Targeting Approaches with Pyrrolo[3,2-B]pyridine Scaffolds
The development of therapeutic agents that can simultaneously modulate multiple biological targets offers a promising strategy for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole (B17877), presents a versatile and privileged scaffold for the design of multi-target ligands. Its bicyclic structure provides a rigid framework that can be strategically functionalized at multiple positions to incorporate pharmacophoric elements necessary for interacting with distinct biological targets. The inherent "polypharmacology" of kinase inhibitors, many of which are based on similar heterocyclic scaffolds, further supports the potential of pyrrolo[3,2-b]pyridine derivatives in multi-targeting approaches.
The strategic design of multi-target drugs often involves the combination of pharmacophores from known selective inhibitors of different targets into a single molecule or the development of compounds that can fit into the binding sites of multiple related or unrelated proteins. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), demonstrating the feasibility of targeting both kinase and non-kinase enzymes with a single chemical entity acs.org. This approach is particularly relevant for overcoming drug resistance, where feedback loops may be activated upon inhibition of a single target acs.org.
Another strategy involves targeting multiple kinases within the same or different signaling pathways. For example, 7-azaindole derivatives have been explored as dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9)/CyclinT and Haspin kinase, both of which are oncology targets. This dual inhibition can lead to synergistic anti-cancer effects. The pyrrolo[3,2-b]pyridine scaffold is well-suited for such applications due to its ability to engage in key hydrogen bonding interactions within the ATP-binding site of many kinases.
Furthermore, the concept of molecular hybridization can be applied to the pyrrolo[3,2-b]pyridine scaffold. This involves linking the core structure with other pharmacologically active moieties to create a hybrid molecule with a dual mode of action. For example, a pyrrolo[3,2-b]pyridine-based kinase inhibitor could be hybridized with a molecule known to inhibit angiogenesis or a protein involved in apoptosis.
The table below illustrates hypothetical multi-targeting strategies that could be explored using the this compound scaffold, based on successful approaches with related heterocyclic systems. The chloro and iodo substituents on the core scaffold can serve as synthetic handles for further diversification, allowing for the introduction of various side chains designed to interact with the specific residues of the intended targets.
| Target Combination | Design Strategy | Rationale for Pyrrolo[3,2-b]pyridine Scaffold | Potential Therapeutic Area |
| Kinase A + Kinase B | Design of a single molecule that can fit into the ATP-binding sites of two different kinases. | The pyrrolo[3,2-b]pyridine core can act as a hinge-binder for many kinases, with substitutions at the 3- and 7-positions allowing for modulation of selectivity and potency against different kinases. | Cancer, Inflammatory Diseases |
| Kinase + Non-Kinase Target (e.g., GPCR, Ion Channel) | Molecular hybridization of a pyrrolo[3,2-b]pyridine-based kinase inhibitor with a known ligand for a GPCR or ion channel. | The versatile chemistry of the scaffold allows for the attachment of diverse pharmacophores through linkers of varying lengths and flexibility. | Neurodegenerative Diseases, Pain |
| Dual Epigenetic Modulators (e.g., HDAC + Bromodomain) | Incorporation of a zinc-binding group (for HDAC inhibition) and a recognition motif for an acetylated lysine-binding pocket (for bromodomain inhibition) onto the pyrrolo[3,2-b]pyridine scaffold. | The scaffold provides multiple points for substitution, enabling the spatial arrangement of functional groups required for dual epigenetic modulation. | Cancer, Inflammatory Diseases |
Future research in this area will likely focus on the rational design of such multi-target agents, aided by computational modeling and structural biology, to optimize the potency and selectivity profile of these compounds against the desired combination of targets. The development of synthetic methodologies to efficiently functionalize the this compound core will be crucial for exploring its full potential in creating novel multi-target therapeutics.
Q & A
Q. What are the common synthetic routes for 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine, and how do reaction conditions affect yield?
The synthesis typically involves cyclization of halogenated precursors. For example:
- Cyclization with iodinated intermediates : A transition-metal-free approach using pyrrole rings and acyl bromoacetylenes followed by intramolecular cyclization can yield the core structure. Substituted aldehydes and bases like NaH or K₂CO₃ in DMF or THF are critical for regioselectivity .
- Halogen substitution : Chlorine and iodine can be introduced via nucleophilic aromatic substitution (SNAr) under controlled pH and temperature. For instance, iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C achieves >80% yield .
Q. Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor cyclization but risk decomposition |
| Solvent | DMF, THF, Dioxane | Polar aprotic solvents enhance SNAr reactivity |
| Catalyst | Pd(PPh₃)₄, CuI | Metal catalysts improve cross-coupling efficiency |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. The deshielded proton at C3 (δ 8.2–8.5 ppm) and iodine’s anisotropic effect on neighboring protons are diagnostic .
- X-ray Crystallography : Resolves halogen positioning and ring planarity. For example, a 0.54 Å resolution structure revealed a dihedral angle of 5.2° between pyrrole and pyridine rings, critical for assessing π-π stacking in drug design .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 293.9024 [M+H]⁺) confirms molecular weight and isotopic patterns due to chlorine and iodine .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed in synthesizing derivatives for structure-activity relationship (SAR) studies?
Regioselectivity is controlled by:
- Directed metalation : Use of LiTMP (lithium tetramethylpiperidide) at −78°C in THF directs substitution to the C3 position, achieving >95% selectivity .
- Protecting group strategies : Temporary protection of the pyrrole NH with Boc groups prevents unwanted side reactions during iodination .
- Computational guidance : DFT calculations (e.g., B3LYP/6-311G**) predict electrophilic aromatic substitution sites, reducing trial-and-error synthesis .
Q. What computational methods predict the bioactivity of halogenated pyrrolopyridine derivatives?
- Molecular docking : AutoDock Vina screens interactions with kinase targets (e.g., EGFR). The iodine atom’s van der Waals radius (1.98 Å) complements hydrophobic pockets in kinases, as shown in a study with IC₅₀ = 12 nM .
- QSAR models : 3D-QSAR using CoMFA identifies electronegative substituents (Cl, I) at C3/C7 as key for anticancer activity (R² = 0.89) .
Q. How should researchers analyze contradictory data in halogen substitution reactions?
Contradictions often arise from:
- Solvent polarity effects : Iodination in DMF vs. DMSO alters transition-state stabilization. For example, DMF increases SNAr rate by 3-fold compared to DMSO .
- Competing mechanisms : Radical vs. ionic pathways can be distinguished via radical traps (e.g., TEMPO) or kinetic isotope effects (KIE). A KIE of 1.2 suggests a non-radical mechanism .
Q. Data Reconciliation Workflow :
Control experiments : Replicate reactions under inert (N₂) vs. ambient conditions to assess oxygen sensitivity.
Isotopic labeling : ¹²⁷I vs. ¹²⁵I tracking quantifies substitution efficiency via ICP-MS .
Methodological Tables
Q. Table 1: Comparative Reactivity of Halogenated Derivatives
| Position | Halogen | Reactivity (k, s⁻¹) | Preferred Reaction |
|---|---|---|---|
| C3 | I | 0.45 | Suzuki coupling |
| C7 | Cl | 0.12 | Nucleophilic substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
